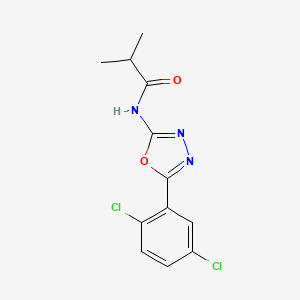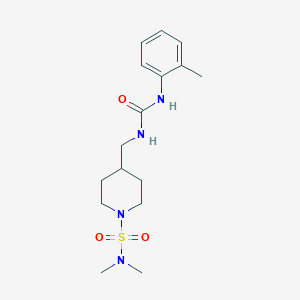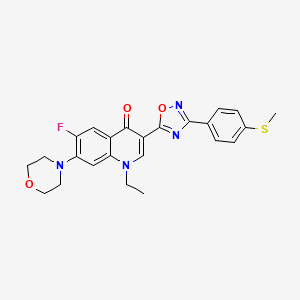
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide" is a derivative of the 1,3,4-oxadiazole class. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and biological activity of closely related 1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic organic acids into esters, followed by transformation into hydrazides and subsequent cyclization to form the oxadiazole ring. In the first paper, the target compounds were synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with N-substituted-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . The second paper describes a similar process, starting with 4-chlorophenoxyacetic acid and proceeding through esterification, hydrazide formation, and ring closure, with the final step involving a substitution reaction with electrophiles to yield various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .
Molecular Structure Analysis
The molecular structures of the synthesized 1,3,4-oxadiazole derivatives were confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the oxadiazole core .
Chemical Reactions Analysis
The chemical reactivity of the 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. The papers indicate that these compounds can undergo further chemical reactions, such as substitution, to modify their biological activity. The presence of reactive groups like thiols in the oxadiazole ring opens up possibilities for additional chemical modifications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide" are not detailed in the provided papers, the general properties of 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents depending on the nature of the substituents. The presence of halogens and other electron-withdrawing groups can affect the acidity, basicity, and overall reactivity of the molecule .
Biological Activity
The biological activity of 1,3,4-oxadiazole derivatives is a key area of interest. The first paper reports that the synthesized compounds showed activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, with particular effectiveness against AChE . The second paper highlights the antibacterial potential of the synthesized compounds, with some derivatives showing remarkable activity against various bacterial strains, as well as moderate inhibition of the α-chymotrypsin enzyme. Additionally, molecular docking studies were performed to identify active binding sites, correlating well with the observed bioactivity data. The cytotoxicity studies indicated that some of the synthesized compounds were less cytotoxic, which is an important consideration for potential therapeutic applications .
科学的研究の応用
Therapeutic Potential in Medicinal Chemistry
A comprehensive review by Verma et al. (2019) on 1,3,4-oxadiazole tailored compounds highlights the structural uniqueness of the 1,3,4-oxadiazole ring, which facilitates effective binding with various enzymes and receptors through multiple weak interactions. This interaction spectrum underpins a broad range of bioactivities, making these compounds valuable in the treatment of diverse ailments. The review elaborates on the development of 1,3,4-oxadiazole-based derivatives, showcasing their therapeutic efficacy across anticancer, antibacterial, antifungal, and numerous other medicinal agents, underscoring their substantial contribution to medicinal chemistry (Verma et al., 2019).
Antimicrobial and Antiparasitic Activities
Research on oxadiazole derivatives, including compounds akin to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, has shown promising antimicrobial and antiparasitic properties. For instance, Glomb and Świątek (2021) reviewed the antimicrobial activity of 1,3,4-oxadiazole derivatives, noting their significant potential as new drugs due to their superior activity compared to existing antibiotics and antimicrobial agents. This positions them as a promising candidate for addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Role in New Drug Development
The significance of 1,3,4-oxadiazole-containing compounds in new drug development cannot be overstated, as articulated by Rana, Salahuddin, and Sahu (2020). These compounds, serving as bioisosteres of carboxylic acids, carboxamides, and esters, exhibit widespread applications not just in medicinal chemistry but also in fields like polymer science and material engineering. Their pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects, among others, highlight their versatility and potential in the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
特性
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWULSLDZQHEPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)
![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)
![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)
![N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)


![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)